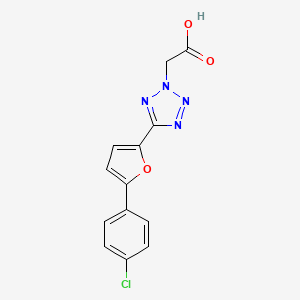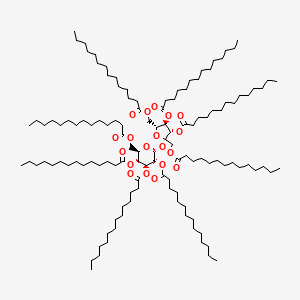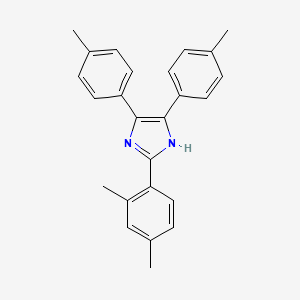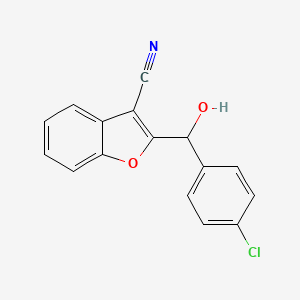
2,3-Dichlorobenzenethiol sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorobenzenethiol sodium is a chemical compound with the systematic name benzenethiol, 2,3-dichloro-, sodium salt (1:1) It is a derivative of benzenethiol where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobenzenethiol sodium typically involves the chlorination of benzenethiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 3 positions. The reaction can be catalyzed by various agents, including copper-containing enzymes, which facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichlorobenzenethiol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and Jones Reagent (CrO3/H2SO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, sulfonic acids, and other substituted benzenethiol compounds .
Aplicaciones Científicas De Investigación
2,3-Dichlorobenzenethiol sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorobenzenethiol sodium involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzenethiol: Another chlorinated derivative of benzenethiol with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzenethiol: Chlorinated derivative with chlorine atoms at the 2 and 5 positions.
3,4-Dichlorobenzenethiol: Chlorinated derivative with chlorine atoms at the 3 and 4 positions.
Uniqueness
2,3-Dichlorobenzenethiol sodium is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
2414520-05-9 |
|---|---|
Fórmula molecular |
C6H3Cl2NaS |
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
sodium;2,3-dichlorobenzenethiolate |
InChI |
InChI=1S/C6H4Cl2S.Na/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H;/q;+1/p-1 |
Clave InChI |
MUYGJARSIXYYPS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


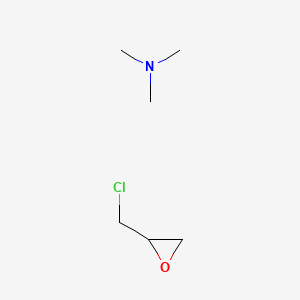

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
